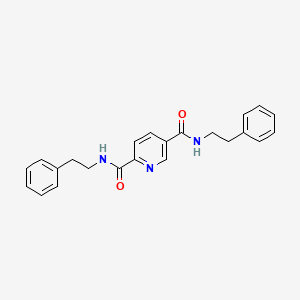
N,N'-bis(2-phenylethyl)pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE is a compound belonging to the class of pyridine dicarboxamides. These compounds are known for their versatile applications in coordination chemistry, catalysis, and as ligands in various chemical reactions . The structure of N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE features a pyridine ring substituted with two phenylethyl groups at the nitrogen atoms of the carboxamide groups.
Preparation Methods
The synthesis of N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the condensation of pyridine-2,5-dicarboxylic acid with 2-phenylethylamine . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications:
Coordination Chemistry:
Biological Studies: The compound is used in the study of enzyme models and as a scaffold for the development of biologically active molecules.
Material Science: It is employed in the design of functional materials, including sensors and molecular recognition systems.
Mechanism of Action
The mechanism of action of N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and carboxamide groups . This coordination can stabilize reactive species and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions used .
Comparison with Similar Compounds
N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE can be compared with other pyridine dicarboxamide derivatives such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound has similar coordination properties but differs in the position of the pyridine substituents.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another similar compound with different substitution patterns, leading to variations in its chemical reactivity and applications.
N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research fields.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-N,5-N-bis(2-phenylethyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C23H23N3O2/c27-22(24-15-13-18-7-3-1-4-8-18)20-11-12-21(26-17-20)23(28)25-16-14-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H,24,27)(H,25,28) |
InChI Key |
JVOFYZNWJRZBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


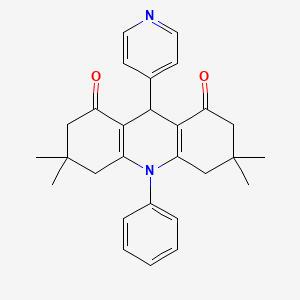
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11117526.png)
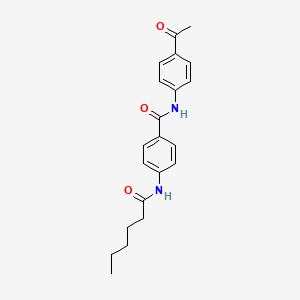
![2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N'-[(E)-(2-nitrophenyl)methylene]acetohydrazide](/img/structure/B11117542.png)
![2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11117544.png)
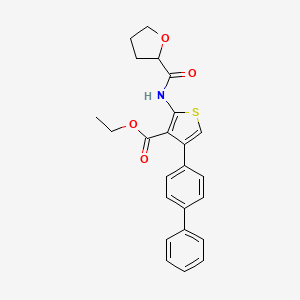
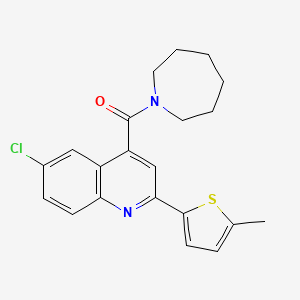
![2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B11117554.png)
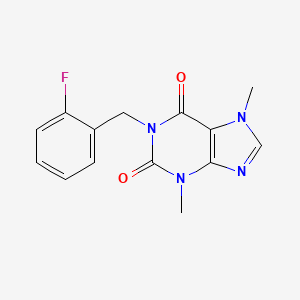
![3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11117570.png)
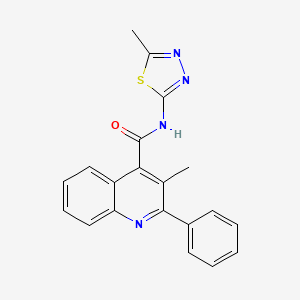
![2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol](/img/structure/B11117578.png)
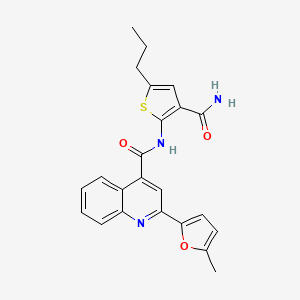
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B11117582.png)
